5-Bromo-1,3-benzodioxole-4-carboxaldehyde
Overview
Description
5-Bromo-1,3-benzodioxole-4-carboxaldehyde is an organic compound with the molecular formula C8H5BrO3 and a molecular weight of 229.03 g/mol . It is characterized by a bromine atom attached to a benzodioxole ring, which is further substituted with a carboxaldehyde group. This compound is used in various chemical syntheses and research applications due to its unique structural properties.
Preparation Methods
5-Bromo-1,3-benzodioxole-4-carboxaldehyde can be synthesized through several methods. One common synthetic route involves the bromination of 1,3-benzodioxole-4-carboxaldehyde using bromine or N-bromosuccinimide as the brominating agent . The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the desired position.
Chemical Reactions Analysis
5-Bromo-1,3-benzodioxole-4-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Scientific Research Applications
5-Bromo-1,3-benzodioxole-4-carboxaldehyde is utilized in various scientific research fields:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of bioactive compounds.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-Bromo-1,3-benzodioxole-4-carboxaldehyde depends on its specific application. In biochemical assays, it may act as an inhibitor by binding to the active site of enzymes, thereby blocking substrate access. The bromine atom and the benzodioxole ring contribute to its binding affinity and specificity .
Comparison with Similar Compounds
5-Bromo-1,3-benzodioxole-4-carboxaldehyde can be compared with other similar compounds such as:
6-Bromo-1,3-benzodioxole-5-carboxaldehyde: This compound has a similar structure but with the bromine atom and carboxaldehyde group positioned differently on the benzodioxole ring.
1,3-Benzodioxole-5-carboxaldehyde: Lacks the bromine atom, making it less reactive in certain substitution reactions.
5,6-Dibromo-1,3-benzodioxole: Contains an additional bromine atom, which can influence its reactivity and applications.
These comparisons highlight the unique reactivity and applications of this compound due to its specific substitution pattern.
Properties
IUPAC Name |
5-bromo-1,3-benzodioxole-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrO3/c9-6-1-2-7-8(5(6)3-10)12-4-11-7/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVCGOVWXRXITJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C(=C(C=C2)Br)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30452639 | |
Record name | 5-Bromo-1,3-benzodioxole-4-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30452639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72744-54-8 | |
Record name | 5-Bromo-1,3-benzodioxole-4-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30452639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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